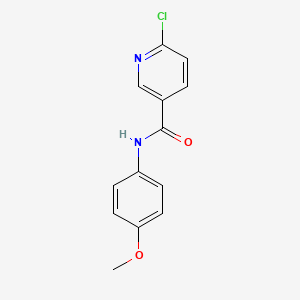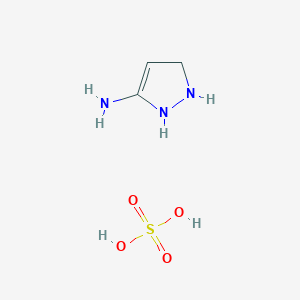
6-chloro-N-(4-methoxyphenyl)nicotinamide
Übersicht
Beschreibung
“6-chloro-N-(4-methoxyphenyl)nicotinamide” is a chemical compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.7 . The IUPAC name for this compound is 2-chloro-N-(4-methoxyphenyl)nicotinamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .Molecular Structure Analysis
The InChI code for “6-chloro-N-(4-methoxyphenyl)nicotinamide” is 1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-N-(4-methoxyphenyl)nicotinamide” are not available, similar compounds have been studied for their antifungal activity. These compounds were found to have high inhibitory effects against Rhizoctonia solani .Physical And Chemical Properties Analysis
“6-chloro-N-(4-methoxyphenyl)nicotinamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antibiofilm Properties
Nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, have been studied for their antibacterial and antibiofilm properties . These compounds have been tested against various bacteria, including Gram-positive bacteria like S. aureus and E. faecalis, and Gram-negative bacteria like E. coli and P. aeruginosa . The compound ND4 was found to be a particularly effective inhibitor against Enterococcus faecalis .
Antifungal Activity
Nicotinamide derivatives have also been synthesized and studied for their antifungal activity . In particular, compound 3a, a nicotinamide derivative, showed high antifungal activity against Rhizoctonia solani . This research provides important information for further structural optimization of these compounds .
Computational Analyses
Computational analyses have been conducted on nicotinamide derivatives, including “6-chloro-N-(4-methoxyphenyl)nicotinamide”, to examine their electronic properties . These studies involve the use of contour plots of frontier molecular orbitals and molecular electrostatic potential maps .
Synthesis and Characterization
Nicotinamide derivatives are synthesized and characterized using spectral techniques, such as IR, 1H-NMR, 13C-NMR, and MS . These techniques help in understanding the structure and properties of these compounds .
Molecular Docking Analyses
Molecular docking analyses have been conducted on nicotinamide derivatives to investigate their antibacterial properties . These analyses provide insights into the interactions between these compounds and their target proteins .
Development of New Fungicides
Nicotinamide derivatives are being studied for the development of new fungicides . These studies are aimed at addressing the issue of pesticide resistance in pathogenic fungi .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-5-3-10(4-6-11)16-13(17)9-2-7-12(14)15-8-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKBBLEUSPBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)
![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)
![2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole](/img/structure/B2681424.png)

![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)
![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)

![Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681431.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2681434.png)

![Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2681436.png)
![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2681437.png)
![3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2681440.png)